3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

Description

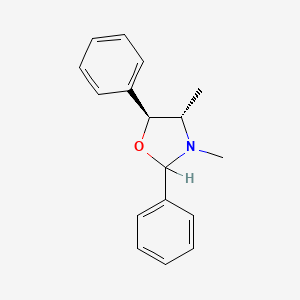

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-16(14-9-5-3-6-10-14)19-17(18(13)2)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHFNMAZLZQLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(N1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957668 | |

| Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36298-43-8 | |

| Record name | NSC348955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways

Classical Acid-Catalyzed Condensation Routes

The synthesis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine is predominantly achieved through the acid-catalyzed condensation of an amino alcohol with an aldehyde. This method represents a classical and well-established approach for the formation of the 1,3-oxazolidine ring system. researchgate.netwikipedia.org The reaction is reversible and proceeds under acidic conditions, which facilitate the key bond-forming steps. researchgate.net

Condensation of Amino Alcohols with Aldehydes

The core of the synthesis involves the reaction between a β-amino alcohol and an aldehyde. wikipedia.orgacs.org This condensation reaction leads to the formation of the five-membered oxazolidine (B1195125) ring, incorporating atoms from both reactant molecules. The strategic selection of the amino alcohol and aldehyde precursors allows for the introduction of desired substituents onto the oxazolidine scaffold.

A primary and stereochemically significant route to this compound involves the condensation of ephedrine (B3423809) or its stereoisomers with an aromatic aldehyde, most commonly benzaldehyde (B42025). researchgate.netbeilstein-journals.org Ephedrine, a naturally occurring chiral amino alcohol, provides the backbone for the oxazolidine ring, specifically contributing the 3-methyl, 4-methyl, and 5-phenyl groups. researchgate.netnih.gov The reaction of (-)-ephedrine with various aromatic aldehydes has been shown to produce the corresponding oxazolidines. researchgate.net This stereospecific reaction is a form of asymmetric synthesis, where the chirality of the ephedrine molecule directs the formation of a specific stereoisomer of the product. researchgate.net

The reaction between (+)-pseudoephedrine hydrochloride and formaldehyde (B43269) has also been utilized to synthesize the related 3,4-dimethyl-5-phenyl-1,3-oxazolidine, highlighting the versatility of ephedrine isomers in these condensation reactions. faa.gov The condensation of atropisomeric biaryl aldehydes with (-)-ephedrine further demonstrates the application of this methodology in dynamic resolution processes. beilstein-journals.orgnih.govresearchgate.net

The mechanism of oxazolidine formation from an amino alcohol and an aldehyde proceeds through key intermediates. nih.govacs.orgnih.gov The initial step involves the nucleophilic attack of the amino group of the amino alcohol on the carbonyl carbon of the aldehyde. This addition reaction forms a hemiaminal intermediate. acs.orgnih.govacs.orgnih.gov

The hemiaminal is a crucial, albeit often transient, species in the reaction pathway. nih.govacs.orgnih.gov Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group of the amino alcohol on the carbon of the hemiaminal. This ring-closing step is typically acid-catalyzed, with protonation of the hemiaminal's hydroxyl group facilitating the departure of a water molecule and the formation of a cyclic iminium ion. The final step involves the deprotonation of the hydroxyl group, leading to the formation of the stable 1,3-oxazolidine ring.

The formation of the oxazolidine ring can also be viewed as proceeding through an imine intermediate, which is in equilibrium with the hemiaminal. acs.org The intramolecular cyclization of the hydroxyl group onto the iminium carbon leads to the final product. The reaction pathway can be influenced by the specific reactants and conditions, potentially favoring either the imine or the oxazolidine. acs.org

Influence of Catalytic Systems and Reaction Conditions

The efficiency and outcome of the synthesis of this compound are significantly influenced by the choice of catalyst and the reaction conditions employed.

Acid catalysis is fundamental to the condensation reaction. researchgate.net Both Brønsted and Lewis acids can be employed to promote the formation of the oxazolidine ring. researchgate.netwiley-vch.dersc.org Brønsted acids, such as acetic acid or p-toluenesulfonic acid, can protonate the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group. researchgate.net It has been observed that acetic acid can react with ephedrine to form a salt that acts as an effective acid catalyst for the condensation with benzaldehyde. researchgate.net

Lewis acids can also catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. researchgate.netwiley-vch.de The synergistic use of a Lewis acid to activate an electrophile and a Brønsted base to generate an active nucleophile represents an advanced catalytic strategy. wiley-vch.de In some syntheses of related oxazolidines, Lewis acids such as iron porphyrins have been shown to be effective catalysts. organic-chemistry.org

The choice of solvent and the reaction temperature play critical roles in the kinetics and equilibrium of the oxazolidine formation. beilstein-journals.orgnih.govresearchgate.net The condensation reaction is reversible, and the removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the product side. acs.org This is typically achieved by azeotropic distillation using a suitable solvent like toluene (B28343). beilstein-journals.orgnih.gov

The reaction temperature affects the rate of reaction and can also influence the diastereoselectivity of the condensation, particularly when using chiral precursors like ephedrine. beilstein-journals.orgnih.govresearchgate.net Studies on the condensation of biaryl aldehydes with (-)-ephedrine have shown that the diastereomeric ratio of the resulting oxazolidines is highly dependent on both solvent and temperature. beilstein-journals.orgnih.govresearchgate.net For instance, heating the reactants in toluene has been a common procedure. beilstein-journals.orgnih.gov

Stereocontrol and Diastereoselective Outcomes

The condensation of an amino alcohol with an aldehyde to form an oxazolidine ring is a reaction where stereochemistry plays a pivotal role. The inherent chirality of the starting materials directly influences the stereochemical configuration of the product.

Influence of Starting Amino Alcohol Configuration on Product Stereochemistry

The synthesis of this compound is a classic example of a stereospecific reaction, where the configuration of the starting amino alcohol, typically an ephedrine isomer, dictates the absolute stereochemistry of the resulting oxazolidine. The reaction between D(-)-ephedrine and aromatic aldehydes leads to the formation of oxazolidines with a specific (2R:4S:5R) configuration. researchgate.net This high degree of stereocontrol is a cornerstone of this synthetic approach.

For instance, the condensation of (-)-ephedrine with benzaldehyde is reported to exclusively yield the (3R,4S)-diastereomer of this compound. Conversely, employing (+)-ephedrine under identical reaction conditions would be expected to produce the corresponding (3S,4R)-enantiomer. This direct transfer of chirality from the starting material to the product is a highly valuable feature for asymmetric synthesis.

Diastereomeric Ratios and Enantiomeric Excess in Product Formation

In the synthesis of this compound from chiral ephedrine, high diastereoselectivity and enantiomeric excess are often achieved. The reaction of (-)-ephedrine with benzaldehyde has been shown to produce the (3R,4S)-diastereomer with an enantiomeric excess (ee) of over 95%.

The formation of diastereomers can be influenced by reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control. For example, in the condensation of (-)-ephedrine with acetaldehyde, two diastereomeric 2,3,4-trimethyl-5-phenyloxazolidines are formed with significantly different thermodynamic stabilities. acs.org Prolonged reaction times, such as through extended microwave irradiation, can increase the diastereoselectivity by favoring the formation of the more thermodynamically stable diastereomer. rsc.org The stereoselectivity of the ring closure can also be solvent-dependent, with non-stereoselective reactions sometimes occurring in solvents like chloroform, while high diastereodifferentiation is observed in methanol (B129727). acs.org

Optimization Strategies for Yield and Purity

To enhance the efficiency and practicality of the synthesis of this compound, various optimization strategies have been explored, focusing on reaction parameters and purification techniques.

Reaction Parameter Optimization

The yield and purity of this compound are highly dependent on the chosen reaction parameters. Key factors that can be optimized include the choice of catalyst, solvent, and temperature.

The condensation of ephedrine and benzaldehyde is an acid-catalyzed reversible reaction. researchgate.net While acetic acid can be used, where it forms a salt with ephedrine that acts as the catalyst, stronger acids like p-toluenesulfonic acid (PTSA) have been shown to improve yields to as high as 90% by accelerating the formation of the iminium ion intermediate.

A study on the synthesis of related oxazolidine and thiazolidine (B150603) derivatives found that using 20 mol% of an ionic liquid catalyst under solvent-free conditions at 120 °C provided excellent yields. rsc.org This highlights the potential for unconventional reaction media to improve the synthesis.

Table 1: Illustrative Reaction Parameter Optimization

| Parameter | Condition 1 | Condition 2 | Outcome |

| Catalyst | Acetic Acid | p-Toluenesulfonic Acid | Higher yield with PTSA |

| Solvent | Chloroform | Methanol | Higher diastereoselectivity in Methanol acs.org |

| Temperature | Room Temperature | 120 °C (solvent-free) | Faster reaction at higher temperature rsc.org |

This table provides a generalized representation of optimization trends observed in oxazolidine synthesis.

Purification Techniques and Scalability Considerations

The purification of this compound is crucial to obtain a product of high purity, which is essential for its applications in stereoselective synthesis. Standard laboratory-scale purification often involves column chromatography. For larger-scale preparations, fractional crystallization can be an effective method to separate diastereomers and enantiomers, provided there are sufficient differences in their solubilities.

For industrial-scale production, scalability becomes a primary concern. Batch processing can present challenges such as thermal degradation during prolonged heating. The adoption of continuous flow reactors has been proposed as a viable solution to mitigate these issues. A continuous flow process would allow for better control over reaction parameters like temperature and residence time, leading to more consistent product quality and potentially higher throughput.

Alternative and Advanced Synthetic Approaches

Beyond the traditional condensation reaction, several advanced synthetic methodologies have been developed for the synthesis of chiral 1,3-oxazolidines, which could potentially be applied to the preparation of this compound.

One such approach involves the use of organocatalysis. A highly efficient one-pot synthesis of 1,3-oxazolidines has been reported using a chiral magnesium phosphate (B84403) catalyst. This method proceeds through the enantioselective addition of an alcohol to an imine to form a hemiaminal intermediate, which then undergoes intramolecular cyclization. acs.org

Multi-component reactions (MCRs) offer another efficient route to complex molecules like oxazolidines in a single step. An asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to produce 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, solid-phase synthesis has been explored for the preparation of 1,3-oxazolidine derivatives. This technique allows for the efficient construction of libraries of related compounds by anchoring one of the reactants to a solid support and carrying out the synthesis in a stepwise manner.

Another advanced method is the iron porphyrin-catalyzed cycloaddition of aziridines with aldehydes, which yields oxazolidines with high regio- and diastereoselectivity. nih.gov These alternative approaches offer potential advantages in terms of efficiency, stereocontrol, and the ability to generate diverse libraries of oxazolidine derivatives.

Strategies involving Iminium Ion Cyclization

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed condensation of a chiral amino alcohol with an aldehyde. This reaction proceeds through the formation of a key iminium ion intermediate, followed by an intramolecular ring closure.

The typical starting materials for this synthesis are (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (a stereoisomer of ephedrine) and benzaldehyde. The reaction is generally reversible and conducted in the presence of an acid catalyst. nih.gov The mechanism commences with the protonation of the aldehyde's carbonyl oxygen, enhancing its electrophilicity. The secondary amine of the amino alcohol then attacks the carbonyl carbon. Following dehydration, a resonance-stabilized iminium cation is formed. wikipedia.org This intermediate is characterized by a positively charged, planar C=N double bond.

The crucial step is the subsequent intramolecular cyclization. The hydroxyl group of the amino alcohol backbone acts as a nucleophile, attacking the electrophilic carbon of the iminium group in a 5-exo-tet cyclization. nih.gov This ring-closing step is often highly stereospecific, with the pre-existing stereocenters in the amino alcohol directing the stereochemistry of the newly formed C2 center of the oxazolidine ring. The final deprotonation of the oxonium ion yields the neutral this compound product. The use of air, which can oxidize the aldehyde to its corresponding carboxylic acid, can also facilitate this reaction by providing the necessary acid catalyst in situ. scirp.org

Table 1: Iminium Ion Cyclization for this compound Synthesis

| Amino Alcohol Reactant | Aldehyde Reactant | Catalyst/Conditions | Key Intermediate | Product |

|---|---|---|---|---|

| (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | Benzaldehyde | Acid catalysis (e.g., H+), often in a suitable solvent. nih.gov | Diphenyl-substituted Iminium Ion | (2S,4S,5R)-3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine |

Cycloaddition Reactions in the Formation of Oxazolidine Rings

The construction of the oxazolidine ring can also be accomplished via [3+2] cycloaddition reactions, a powerful class of reactions for forming five-membered heterocycles. nih.gov In this context, the strategy involves the reaction of an azomethine ylide as a 1,3-dipole with a carbonyl compound, such as an aldehyde, serving as the dipolarophile. nih.gov

Azomethine ylides are highly reactive intermediates that can be generated in situ through various methods. nih.gov A common approach is the thermal, conrotatory ring-opening of a substituted aziridine. nih.gov Alternatively, the decarboxylative condensation of an α-amino acid (like sarcosine) with an aldehyde can produce a non-stabilized azomethine ylide. mdpi.com This ylide can then be trapped by a second molecule of the aldehyde in a 1,3-dipolar cycloaddition to yield the oxazolidine ring. mdpi.com

For the synthesis of a 2,5-diphenyl substituted oxazolidine, an azomethine ylide bearing a phenyl group would react with benzaldehyde. The cycloaddition proceeds in a concerted fashion, where the four π-electrons of the azomethine ylide and the two π-electrons of the carbonyl group form two new sigma bonds simultaneously. This method provides a convergent route to highly substituted oxazolidines. While less common for this specific target molecule compared to direct condensation, it represents a versatile and potent alternative for building the core heterocyclic structure. nih.govnih.gov

Table 2: Representative [3+2] Cycloaddition for Oxazolidine Synthesis

| 1,3-Dipole (Azomethine Ylide) Precursor | Dipolarophile | Generation Method | Product Type | Reference |

|---|---|---|---|---|

| trans-2,3-dimethoxycarbonyl-1-arylaziridine | Benzaldehyde | Thermal ring-opening | Diastereomeric Oxazolidines | nih.gov |

| Sarcosine (N-methylglycine) | Benzaldehyde (2 equiv.) | Decarboxylative condensation | Substituted Oxazolidine | mdpi.com |

Derivatization from Related Cyclic Imines

Alternative synthetic strategies can construct the oxazolidine ring starting from imines. These methods, while less direct for the target compound, showcase the versatility of imine chemistry in heterocyclic synthesis. One such approach involves the reaction of a chiral imine with a metal carbene source. koreascience.kr

In a notable example, chiral N-benzylimines react with ethyl diazoacetate (EDA) in the presence of a rhodium(III) catalyst in acetone (B3395972). koreascience.kr The proposed mechanism does not involve direct functionalization of the imine. Instead, it is believed that a rhodium carbene, formed from EDA, reacts with acetone to generate a carbonyl ylide intermediate. This carbonyl ylide then undergoes a 1,3-dipolar cycloaddition reaction with the imine (acting as the dipolarophile) to afford the corresponding chiral 1,3-oxazolidine. koreascience.kr The reaction yields are moderate, and the diastereoselectivity varies.

A different one-pot procedure involves the catalytic, enantioselective addition of an alcohol to an imine. acs.orgorganic-chemistry.org This reaction, catalyzed by a chiral magnesium phosphate complex, forms a chiral hemiaminal intermediate. Subsequent intramolecular cyclization, promoted by a mild base like cesium carbonate, results in the formation of the chiral 1,3-oxazolidine in high yield and with excellent enantioselectivity. acs.org Although these methods typically start with acyclic imines, they represent a pathway where the C=N bond is a precursor to the final heterocyclic ring.

Table 3: Oxazolidine Synthesis Starting from Imines

| Imine Substrate | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chiral N-benzylimines | Ethyl diazoacetate (EDA), Acetone | RhCl₃(H₂O)₃, AgBF₄ | Chiral 1,3-Oxazolidines | koreascience.kr |

| N-aryl or N-alkyl imines | Alcohols (e.g., 2-chloroethanol) | 1) Chiral Magnesium Phosphate 2) Cs₂CO₃ | Chiral 1,3-Oxazolidines | acs.orgorganic-chemistry.org |

Chemical Reactivity and Transformation Studies

Reversible Hydrolysis and Ring Stability

The 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine structure is the product of a reversible acid-catalyzed condensation reaction between ephedrine (B3423809) and benzaldehyde (B42025). researchgate.net Consequently, the oxazolidine (B1195125) ring is prone to hydrolysis, which reverses this synthesis, yielding the original starting materials. The stability of the ring is highly dependent on the pH of the environment. This susceptibility to hydrolysis is a characteristic feature of oxazolidines, which are generally prepared by the condensation of 2-aminoalcohols with aldehydes or ketones and can be cleaved back to these precursors. wikipedia.org

The process involves the interaction with acids and bases that facilitate the breaking of the oxazolidine ring. Studies on various oxazolidine derivatives have measured hydrolysis half-lives in aqueous buffers, indicating that stability can vary significantly depending on the substituents. researchgate.net For instance, in a pH 7.4 aqueous buffer, the half-life for this compound is reported to be 8 hours.

Table 1: pH-Dependent Hydrolysis of this compound

| pH | Half-Life (t₁/₂) | Hydrolysis Products |

| 1.2 | 2 hours | Ephedrine, Benzaldehyde |

| 7.4 | 8 hours | Ephedrine, Benzoic acid derivatives |

This table is generated based on data from research findings.

Acid-Mediated Hydrolysis Pathways

Under acidic conditions, the hydrolysis of this compound is accelerated. The reaction is catalyzed by acids such as acetic acid or hydrochloric acid. researchgate.net The mechanism begins with the protonation of the ring's oxygen or nitrogen atom, which weakens the C-O bond and facilitates nucleophilic attack by water. This leads to the cleavage of the ring and the eventual release of ephedrine and benzaldehyde. The presence of an acid catalyst is crucial; for example, while acetic acid can catalyze the reaction, ephedrine hydrochloride shows no such catalytic effect. researchgate.net The rate of hydrolysis is significantly influenced by the acidity of the medium, with a half-life of just 2 hours at a pH of 1.2. Electron-withdrawing groups on the phenyl rings can further accelerate this acid-catalyzed hydrolysis.

Base-Mediated Hydrolysis Pathways

In basic or alkaline media, this compound also undergoes hydrolysis. The mechanism in a basic environment involves the attack of a hydroxide (B78521) ion, which acts as a nucleophile. This attack can lead to the formation of an intermediate that subsequently breaks down to the initial amine (ephedrine) and aldehyde (benzaldehyde). Common basic conditions for this reaction involve the use of sodium hydroxide. The reaction proceeds, albeit generally slower than in highly acidic conditions.

Oxidative Transformations and Pathways

This compound can undergo oxidation, although specific details on the resulting products are limited in available literature. The reaction can be carried out using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The oxidation could potentially target several sites on the molecule, including the tertiary amine, the benzylic positions of the phenyl groups, or the phenyl rings themselves, leading to a variety of oxidized derivatives. For example, elevated temperatures during synthesis (e.g., 80°C) can promote side reactions such as oxidation.

Nucleophilic and Electrophilic Reactivity

The two phenyl groups attached to the oxazolidine ring are susceptible to electrophilic aromatic substitution, a class of reactions typical for benzene (B151609) and its derivatives. msu.edu These reactions involve an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edu Common electrophiles for this type of reaction include halogens (like Cl⁺ or Br⁺) or nitro groups (NO₂⁺), often in the presence of a catalyst.

The general mechanism involves two main steps:

Attack by the electrophile : The electrophile forms a sigma-bond with the benzene ring, creating a positively charged carbocation intermediate known as a benzenonium ion. This is the slow, rate-determining step. msu.edu

Deprotonation : A weak base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. msu.edumasterorganicchemistry.com

For this compound, this would result in substituted phenyl derivatives. For instance, nitration would occur by treating the compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com

The oxazolidine ring can be opened by strong nucleophilic reagents. researchgate.net Research has shown that oxazolidines can be cleaved by Grignard reagents, which are potent carbon-based nucleophiles. researchgate.net This reaction results in the formation of tertiary amino alcohols. researchgate.net Other studies on related oxazolidinethiones (which have a similar ring structure but with a sulfur atom) have demonstrated successful ring-opening by thiolate anions, which act as sulfur nucleophiles. psu.edu These reactions typically proceed via an Sₙ2-type mechanism where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen or carbon-nitrogen bond. nih.gov

Interconversion with Related Chemical Species

The formation of this compound is an acid-catalyzed reversible reaction involving the condensation of ephedrine and benzaldehyde. researchgate.net This equilibrium is a defining characteristic of the compound's chemistry, allowing for its interconversion with its constituent precursors.

The primary mode of interconversion is hydrolysis. Under acidic or basic conditions, the oxazolidine ring can be cleaved, yielding the original starting materials: ephedrine and benzaldehyde. This reversible nature is fundamental to its role in chemical synthesis and analysis. For instance, studies have shown that using acetic acid in the initial reaction mixture leads to the formation of a salt with ephedrine, which then acts as the acid catalyst for the condensation. researchgate.net Conversely, ephedrine hydrochloride did not show a catalytic effect. researchgate.net

A significant area of study involves the reaction of ephedrine-like amines with various aldehydes to form different oxazolidine structures. bts.govfaa.govnih.govresearchgate.net A well-documented example is the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine from the condensation of pseudoephedrine with formaldehyde (B43269). bts.govfaa.govnih.gov This reaction has been identified as a potential source of analytical interference in urinalysis for pseudoephedrine, where trace amounts of formaldehyde in solvents like methanol (B129727) can lead to the in-situ formation of the oxazolidine. faa.govnih.govresearchgate.netbts.govusm.edu The molar mass of the resulting oxazolidine is 12 atomic mass units (amu) greater than that of pseudoephedrine, corresponding to the addition of a carbon atom from formaldehyde after the loss of a water molecule. faa.govnih.gov This phenomenon highlights the general reactivity of the amino alcohol structure in ephedrine and its analogs toward aldehydes, leading to the formation of a five-membered oxazolidine ring. faa.govresearchgate.net

Table 1: Interconversion Reactions of Oxazolidines

| Starting Material(s) | Reagent/Condition | Product(s) | Reaction Type |

| Ephedrine, Benzaldehyde | Acid Catalyst (e.g., Acetic Acid) | This compound | Condensation |

| This compound | Acidic or Basic Conditions | Ephedrine, Benzaldehyde | Hydrolysis |

| (+)-Pseudoephedrine HCl, Formaldehyde | Methanol (solvent) | 3,4-Dimethyl-5-phenyl-1,3-oxazolidine | Condensation |

Functional Group Modifications and Derivatizations

The chemical structure of this compound offers several sites for functional group modification and derivatization, enabling the synthesis of a variety of related compounds.

The phenyl groups attached to the oxazolidine ring are susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the aromatic rings, modifying the electronic properties and steric bulk of the molecule. Additionally, the core structure can undergo oxidation reactions, although specific products are dependent on the reagents and conditions used.

Derivatization of the oxazolidine structure or its precursors is a key strategy for creating new chemical entities. For example, amides derived from pseudoephedrine and ephedrine can undergo a highly stereospecific, invertive cyclization in the presence of triflic anhydride (B1165640) and pyridine. This reaction yields 4,5-dihydro-3,4-dimethyl-5-phenyl-1,3-oxazolium triflate derivatives, which are charged, five-membered heterocyclic compounds. researchgate.net

Table 2: Examples of Functional Group Modifications and Derivatizations

| Starting Compound/Precursor | Reagent/Reaction | Product/Derivative Class | Key Modification |

| This compound | Electrophiles (e.g., halogens) | Substituted phenyl derivatives | Electrophilic aromatic substitution on phenyl rings |

| Pseudoephedrine/Ephedrine Amides | Triflic anhydride, Pyridine | 4,5-Dihydro-3,4-dimethyl-5-phenyl-1,3-oxazolium triflates | Cyclization to form an oxazolium salt |

| Related Precursors | Carbonyl insertion reagents | Oxazolidin-2-ones (e.g., 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one) | Introduction of a carbonyl group (C=O) into the ring |

| Ephedrine-like compounds | Derivatizing agents (e.g., TFAA) | N-Trifluoroacetyl (N-TFA) derivatives | Acylation of the nitrogen atom |

Stereochemical Investigations and Conformational Analysis

Stereochemistry of the 1,3-Oxazolidine Ring System

The stereocenter at C2 is generated during the cyclization reaction with benzaldehyde (B42025). The relative orientation of the phenyl group at this position with respect to the substituents at C4 and C5 gives rise to diastereomers.

| Chiral Center | Position | Typical Configuration from D(-)-Ephedrine |

| C2 | Oxazolidine (B1195125) Ring | R |

| C4 | Oxazolidine Ring | S |

| C5 | Oxazolidine Ring | R |

The synthesis of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is a notable example of a diastereoselective reaction. When starting with an enantiomerically pure form of ephedrine (B3423809), the formation of the oxazolidine ring proceeds with a high degree of stereocontrol, leading to the preferential formation of one diastereomer over the other. The condensation of (-)-ephedrine with acetaldehyde, for instance, yields two diastereomeric 2,3,4-trimethyl-5-phenyloxazolidines with significantly different thermodynamic stabilities. researchgate.net

The diastereoselectivity is influenced by the reaction conditions and the nature of the reactants. The use of specific catalysts and solvents can further enhance the stereochemical outcome of the synthesis. While the diastereoselectivity is a well-established feature of this reaction, detailed quantitative data on the enantioselectivity for the formation of this compound are less commonly reported in the literature. The focus has primarily been on the control of the relative stereochemistry of the newly formed chiral center at C2.

Conformational Preferences and Dynamics

The five-membered oxazolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The substituents on the ring can occupy different spatial arrangements, leading to various conformational isomers.

In substituted five-membered rings like oxazolidines, the substituents tend to occupy positions that minimize steric interactions. For the 1,3-oxazolidine ring system, this often translates to a preference for a pseudo-equatorial orientation of bulky substituents. This preference helps to reduce steric strain within the molecule, leading to a more stable conformation. In the case of this compound, the phenyl and methyl groups are expected to favor pseudo-equatorial positions to minimize steric hindrance.

The oxazolidine ring is conformationally flexible and can undergo rapid interconversion between different puckered forms at room temperature. The most common conformations for a five-membered ring are the envelope (or twist) and half-chair conformations. In a related compound, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, X-ray crystallography revealed that the oxazolidine ring adopts an envelope conformation. This provides insight into the likely conformational preferences of this compound.

Experimental Methods for Stereochemical Elucidation

A variety of experimental techniques are employed to determine the stereochemistry and conformation of oxazolidine derivatives. These methods provide crucial data on bond connectivity, spatial arrangement of atoms, and the dynamic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule. For a related compound formed from pseudoephedrine and formaldehyde (B43269), ¹H and ¹³C NMR spectra were consistent with the oxazolidine structure. faa.gov The coupling constants between protons on adjacent carbon atoms can provide information about their dihedral angles, which in turn helps to deduce the conformation of the ring.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns. In the analysis of a related oxazolidine, the mass spectrum showed a characteristic fragmentation pattern that helped to confirm its structure. faa.gov

| Experimental Method | Information Obtained |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons, providing insights into the electronic environment and dihedral angles. |

| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms, indicating the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming the molecular formula and structural features. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state, confirming absolute stereochemistry and conformation. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise placement of each atom in the molecular structure.

For oxazolidines derived from the condensation of (-)-ephedrine with aromatic aldehydes, such as this compound, the reaction is stereospecific. researchgate.net This stereospecificity results in an asymmetric synthesis that yields the oxazolidine with a defined absolute configuration. researchgate.net X-ray diffraction studies have confirmed that oxazolidines prepared through this method possess the (2R,4S,5R) configuration. researchgate.net

The determination of the absolute structure in non-centrosymmetric crystals is often accomplished through the analysis of anomalous dispersion effects. A key parameter in this analysis is the Flack parameter, which provides a measure of the enantiomeric purity of the crystal structure. caltech.edu A Flack parameter value close to 0 indicates that the determined absolute configuration is correct, while a value approaching 1 suggests that the inverted configuration is the correct one. caltech.edu

Table 1: Representative Crystallographic Data Interpretation for Absolute Configuration

| Parameter | Ideal Value for Correct Configuration | Interpretation |

| Flack Parameter (x) | ~ 0.0 | Indicates the assigned stereochemistry is correct. caltech.edu |

| Flack Parameter (x) | ~ 1.0 | Suggests the inverted enantiomer is present. caltech.edu |

| Flack Parameter (x) | ~ 0.5 | May indicate a racemic mixture or twinning. caltech.edu |

In addition to establishing the absolute configuration, X-ray diffraction studies also reveal the conformation of the molecule in the solid state. For related 1,3-oxazolidine structures, the five-membered ring typically adopts an envelope conformation, where one of the atoms is displaced from the plane formed by the other four. researchgate.net In some instances, the nitrogen atom is found at the flap position of this envelope. researchgate.net

Optical Rotation and Circular Dichroism for Enantiomeric Purity and Conformation

While X-ray crystallography provides the absolute structure, chiroptical techniques like optical rotation and circular dichroism (CD) are powerful tools for assessing enantiomeric purity and studying the conformational dynamics of chiral molecules in solution.

Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. For a given enantiomer, the rotation will have a specific magnitude and direction (dextrorotatory, +, or levorotatory, -). A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength and provides information about the secondary and tertiary structure of the molecule. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule. Theoretical calculations can be used to predict CD spectra for different conformations, and by comparing these with experimental spectra, the preferred solution-phase conformation can be inferred.

For oxazolidinones, which are structurally related to oxazolidines, the enantiomeric excess can be effectively measured using chiral chromatography, which has been corroborated by NMR studies using chiral shift reagents. orgsyn.org These techniques provide a reliable assessment of optical purity. orgsyn.org

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, offering precise information on the atomic connectivity and spatial relationships within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an oxazolidine (B1195125) derivative, such as the one formed from (+)-pseudoephedrine and formaldehyde (B43269) (3,4-dimethyl-5-phenyl-1,3-oxazolidine), reveals distinct signals for each proton. researchgate.net For this compound, one would expect to observe characteristic signals for the methyl groups (N-CH₃ and C-CH₃), the methine protons of the oxazolidine ring, and the aromatic protons of the two phenyl rings. The chemical shifts of the oxazolidine ring protons are particularly informative, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and their stereochemical relationship. The aromatic region would likely show complex multiplets due to the protons on the two different phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. For this compound, distinct signals would be expected for the two methyl carbons, the carbons of the oxazolidine ring (C2, C4, and C5), and the carbons of the two phenyl rings. The chemical shifts of the oxazolidine ring carbons are particularly diagnostic. For instance, in a related 4,5-disubstituted-1,3-dioxolane, the ring carbons appear at distinct chemical shifts. oc-praktikum.de PubChem provides computed ¹³C NMR data for this compound, which can serve as a theoretical reference. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Oxazolidine) | 95.0 |

| C4 (Oxazolidine) | 70.0 |

| C5 (Oxazolidine) | 85.0 |

| N-CH₃ | 40.0 |

| C-CH₃ | 15.0 |

| Phenyl C (ipso, C2-Ph) | 140.0 |

| Phenyl C (ortho, C2-Ph) | 128.0 |

| Phenyl C (meta, C2-Ph) | 129.0 |

| Phenyl C (para, C2-Ph) | 128.5 |

| Phenyl C (ipso, C5-Ph) | 142.0 |

| Phenyl C (ortho, C5-Ph) | 127.0 |

| Phenyl C (meta, C5-Ph) | 128.8 |

| Phenyl C (para, C5-Ph) | 128.3 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by experimental data.

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex structure and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would establish the connectivity between the methine protons on the oxazolidine ring and the methyl group at C4. It would also help in assigning the spin systems within the two phenyl rings. youtube.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will show a correlation peak, while quaternary carbons will be absent. epfl.chresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the stereochemistry of the molecule. For this compound, NOESY can determine the relative configuration of the substituents on the oxazolidine ring by observing through-space interactions between the protons on C2, C4, and C5, and the methyl groups. researchgate.net

NMR spectroscopy is a powerful technique for studying reaction kinetics and identifying transient intermediates. The formation of this compound from the condensation of ephedrine (B3423809) and benzaldehyde (B42025) is a reversible, acid-catalyzed reaction. researchgate.net By monitoring the reaction mixture over time using ¹H NMR, the disappearance of the starting material signals and the appearance of the product signals can be quantified to determine reaction rates. Furthermore, under specific conditions, it might be possible to detect the presence of hemiaminal intermediates, which are precursors to the final oxazolidine ring. researchgate.net Similarly, the hydrolysis of the oxazolidine back to its starting materials can also be followed by NMR to understand the stability of the compound under different conditions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

For this compound, the IR spectrum would be characterized by the absence of N-H and O-H stretching vibrations, which would be present in the ephedrine starting material. Key absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, C-O and C-N stretching vibrations characteristic of the oxazolidine ring, and various bands corresponding to the phenyl groups. In a study of a similar oxazolidine formed from pseudoephedrine, GC/FTIR analysis confirmed the absence of -OH and -NH groups and the presence of a C-O-C group. researchgate.net

Interactive Data Table: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H stretch | IR, Raman |

| 1600, 1490 | Aromatic C=C stretch | IR, Raman |

| 1250-1050 | C-O stretch (ether) | IR |

| 1200-1000 | C-N stretch | IR |

Note: These are general ranges and the exact positions would need to be determined experimentally.

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Pathways

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, the molecular ion peak would confirm its molecular formula (C₁₇H₁₉NO). nih.gov

The fragmentation of oxazolidines is influenced by the substituents on the ring. The fragmentation of a related (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octane showed a tendency to form protonated aldehyde or benzophenone (B1666685) ions and involved ring contraction of the 1,3-oxazolidine ring. github.io For this compound, characteristic fragmentation pathways would likely involve cleavage of the bonds adjacent to the heteroatoms. Key fragments could arise from the loss of one of the phenyl groups, the methyl groups, or through cleavage of the oxazolidine ring itself. The fragmentation pattern of a simpler 3,4-dimethyl-5-phenyl-1,3-oxazolidine showed characteristic ions at m/z 56 and 71. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. For 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine, DFT calculations offer a pathway to understanding its geometry, reaction mechanisms, and spectroscopic signatures.

The precise three-dimensional arrangement of atoms is fundamental to a molecule's properties. While specific DFT optimization studies on this compound are not extensively detailed in the public literature, the crystal structure of the closely related compound, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, provides a robust experimental basis for computational models. nih.govresearchgate.net

In this related structure, X-ray diffraction analysis reveals that the central 1,3-oxazolidine ring adopts an envelope conformation. nih.govresearchgate.net The nitrogen atom (N1) is positioned at the flap of the envelope, deviating significantly from the plane formed by the other four atoms of the ring. nih.govresearchgate.net DFT calculations would typically begin by constructing an initial molecular model based on such crystallographic data. Geometric optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would then find the lowest energy conformation, refining bond lengths, bond angles, and dihedral angles.

These calculations also yield critical electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Selected Crystallographic Data for the Related Compound 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₁NO₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Oxazolidine (B1195125) Ring Conformation | Envelope | researchgate.net |

| Puckering Amplitude (Q) | 0.421(3) Å | researchgate.net |

| N-atom deviation from plane | 0.634(2) Å | researchgate.net |

| Dihedral Angle (Oxazolidine mean plane to C1-C6 phenyl ring) | 74.27(14)° | researchgate.net |

This data pertains to a structurally similar derivative and serves as a valuable reference for theoretical modeling of this compound.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of transition states. The formation of this compound occurs via an acid-catalyzed reversible condensation of ephedrine (B3423809) and benzaldehyde (B42025). researchgate.net This reaction proceeds through a hemiaminal intermediate.

Computational studies can model this mechanism by:

Calculating the energies of the reactants (ephedrine, benzaldehyde), the hemiaminal intermediate, and the final oxazolidine product.

Locating the transition state structures for both the formation of the hemiaminal and the subsequent dehydration step to form the oxazolidine ring.

Determining the activation energy barriers for each step.

Similarly, the hydrolysis of the oxazolidine ring back to its precursors under acidic or basic conditions can be modeled. DFT calculations can help elucidate the step-by-step mechanism, predict the energies of intermediates and transition states, and rationalize the catalytic effect of acid or base. mdpi.com Such studies can correlate computational predictions, like activation energies, with experimentally observed reaction rates and yields.

A crucial application of DFT is the prediction of spectroscopic data, which can be used to validate computational models and interpret experimental spectra. For this compound, experimental characterization has been performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfaa.gov

DFT calculations can predict:

Vibrational Frequencies: These correspond to the peaks in an Infrared (IR) spectrum. Comparing the calculated frequencies with experimental IR data can confirm the presence of specific functional groups.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Agreement between calculated and observed shifts helps to confirm the proposed molecular structure and stereochemistry.

Mass Spectrometry Fragmentation: While direct prediction is complex, DFT can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns in a mass spectrum. Experimental GC-MS analysis of this compound reveals a characteristic base peak at m/z 71. faa.gov

Table 2: Experimental Mass Spectrometry Data for 3,4-Dimethyl-5-phenyl-1,3-oxazolidine

| Ionization Mode | Molar Mass (amu) | Base Peak (m/z) | Key Feature | Reference |

|---|---|---|---|---|

| Electron Ionization (EI) | 177 | 71 | N/A | faa.gov |

Note: The compound referred to in the source is 3,4-dimethyl-5-phenyl-1,3-oxazolidine, which is an isomer of the title compound. However, the fragmentation patterns are often similar for such isomers.

Molecular Dynamics Simulations for Conformational Space and Flexibility

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and flexibility of this compound.

Starting from a DFT-optimized geometry, an MD simulation would reveal:

Conformational Flexibility: The simulation can explore different ring puckering conformations of the oxazolidine ring beyond the simple envelope shape found in the crystal structure of a related molecule. researchgate.net

Side-Chain Dynamics: The rotational freedom and preferred orientations of the two phenyl rings and the methyl groups can be assessed.

Solvent Effects: By including solvent molecules in the simulation box, one can study how the compound's conformation and dynamics are influenced by its environment.

For related heterocyclic systems, MD simulations have been successfully used to study their interactions and stability, demonstrating the utility of this technique. researchgate.netnih.gov

Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with a specific activity. For this to be applicable, a dataset of several related compounds with measured activity is required.

Given that this compound and its derivatives are noted for their use as chiral auxiliaries in stereoselective synthesis, a QSAR model could theoretically be developed to predict catalytic efficacy. Such a model would involve:

Synthesizing a series of related oxazolidine derivatives.

Experimentally measuring their performance (e.g., yield, enantiomeric excess) in a specific asymmetric reaction.

Calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound.

Developing a mathematical equation that links the descriptors to the observed activity.

While no specific QSAR studies on the catalytic activity of this compound were found, the methodology has been applied to other classes of oxazolidinones to model different activities, such as antibacterial properties, demonstrating its potential applicability. nih.gov

Correlation of Computational Predictions with Experimental Data

The ultimate validation of any theoretical model lies in its ability to reproduce and explain experimental results. For this compound, a comprehensive study would involve a tight integration of computational and experimental work.

Key correlations would include:

Geometry: Comparing bond lengths and angles from DFT-optimized structures with those determined by X-ray crystallography of the compound or its close derivatives. researchgate.net

Spectroscopy: Matching calculated IR and NMR spectra against experimental data to confirm the structural assignment. faa.gov

Reactivity: Correlating calculated activation energies for formation or hydrolysis with experimentally measured reaction rates.

This iterative process of prediction and experimental validation leads to a refined and reliable computational model, enhancing the fundamental understanding of the molecule's chemical nature.

Applications in Synthetic Organic Chemistry

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of one enantiomer or diastereomer over another. While 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine possesses the necessary chiral features for such a role, detailed research literature documenting its specific application as a cleavable auxiliary in key asymmetric transformations is limited. The focus in the literature has more commonly been on related structures like oxazolidin-2-ones (Evans auxiliaries) or pseudoephedrine amides for these purposes. sigmaaldrich.com

Asymmetric Aldol (B89426) Reactions

There is a lack of specific documented evidence for the use of this compound as a chiral auxiliary in asymmetric aldol reactions.

Asymmetric Alkylation Reactions

Specific examples of this compound being employed as a chiral auxiliary for asymmetric alkylation reactions are not prominently featured in available research.

Asymmetric Cycloadditions (e.g., Diels-Alder)

The application of this compound as a chiral auxiliary to control stereoselectivity in asymmetric cycloaddition reactions like the Diels-Alder reaction has not been specifically reported in the surveyed scientific literature.

Other Diastereoselective Transformations

While specific applications are sparse, related oxazolidine (B1195125) structures have shown utility in other diastereoselective transformations. For instance, chiral 2-alkenyloxazolidines derived from norephedrine (B3415761) (a close relative of ephedrine) have been used to direct the stereoselective conjugate addition of various nucleophiles to α,β-unsaturated systems with high selectivity. iupac.org This suggests a potential, though not explicitly demonstrated, for this compound to influence the stereochemical course of similar reactions. iupac.org

Ligand in Asymmetric Catalysis

A more documented role for this class of compounds is as a chiral ligand in metal-catalyzed asymmetric reactions. In this capacity, the oxazolidine does not covalently attach to the substrate but instead coordinates to a metal center, creating a chiral catalytic environment that influences the reaction's stereochemical outcome.

Enantioselective Additions (e.g., diethylzinc (B1219324) to aldehydes)

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for testing the effectiveness of new chiral ligands. Chiral 1,3-oxazolidines derived from amino alcohols are known to be effective ligands for this transformation. researchgate.net In this reaction, the oxazolidine ligand coordinates with the diethylzinc, forming a chiral complex that then delivers an ethyl group to the aldehyde from a specific face, resulting in the formation of a chiral secondary alcohol with a preferred handedness.

Studies on various 1,3-oxazolidines prepared from the related amino alcohol norephedrine and different aldehydes have demonstrated good to excellent enantioselectivities in the addition of diethylzinc to aryl aldehydes. researchgate.net The in-situ prepared zinc amides of these oxazolidines catalyze the reaction, consistently yielding the corresponding chiral secondary alcohols. researchgate.net A proposed mechanism suggests a six-membered, chair-like transition state involving the zinc amide of the oxazolidine, diethylzinc, and the aldehyde, which accounts for the observed stereoselectivity. researchgate.net

While specific data for the 2-phenyl substituted oxazolidine is not detailed, the results from closely related structures highlight the general potential of this ligand class. For example, an oxazolidine derived from norephedrine and isobutyraldehyde (B47883) used as a ligand in the addition of diethylzinc to benzaldehyde (B42025) yields the corresponding (S)-1-phenyl-1-propanol with high enantiomeric excess.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Using a Related Norephedrine-Derived Oxazolidine Ligand Data adapted from a study on related chiral 1,3-oxazolidine ligands to illustrate the principle of the reaction. researchgate.net

| Ligand (Norephedrine-derived) | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| 2-isopropyl-4-methyl-5-phenyl-1,3-oxazolidine | Benzaldehyde | 1-phenyl-1-propanol | 70 | 85 | S |

| 2-isobutyl-4-methyl-5-phenyl-1,3-oxazolidine | Benzaldehyde | 1-phenyl-1-propanol | 65 | 73 | S |

Precursor for the Synthesis of Complex Organic Scaffolds and Heterocycles

The compound this compound, often derived from the condensation of ephedrine (B3423809) or pseudoephedrine with benzaldehyde, serves as a valuable and versatile chiral precursor in synthetic organic chemistry. researchgate.netresearchgate.net Its rigid five-membered heterocyclic framework, which contains defined stereocenters, makes it an ideal starting point for the stereospecific synthesis of more complex molecular architectures. The inherent chirality of the oxazolidine is effectively transferred to new products through various chemical transformations. A key reaction is the cleavage of the oxazolidine ring by nucleophilic attack, which opens the ring to generate new functional groups with controlled stereochemistry. researchgate.netclockss.org This approach is particularly powerful for creating chiral amino alcohols, amines, and as a foundational building block for various nitrogen-containing heterocycles, including alkaloids. clockss.org

One of the primary applications of this compound is its use as a masked form of a chiral amino alcohol. The oxazolidine ring can be selectively cleaved to unmask the underlying amino alcohol structure, providing a reliable method for asymmetric synthesis.

Detailed research has demonstrated that the diastereoselective reaction of chiral 1,3-oxazolidines with organometallic reagents, such as Grignard reagents, is a highly effective method for producing chiral amines and tertiary amino alcohols. researchgate.netclockss.org The reaction proceeds via nucleophilic addition to the C2 position of the oxazolidine ring, followed by cleavage of the C-O bond. This process results in the formation of a new carbon-carbon bond and generates a chiral amine with a newly created stereocenter. clockss.org The stereochemical outcome of the reaction is directed by the existing chiral centers on the oxazolidine ring, leading to high diastereoselectivity. clockss.org For instance, the reaction of an N-substituted chiral 1,3-oxazolidine with a Grignard reagent can afford chiral amines in high yield and with excellent control over the configuration of the new stereocenter. clockss.org These resulting amino alcohols and amines are themselves crucial building blocks for a wide array of pharmaceuticals and other biologically active molecules.

| Oxazolidine Precursor | Reagent | Product Class | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Grignard Reagents (R-MgX) | Chiral Tertiary Amino Alcohols | Diastereoselective cleavage of the oxazolidine ring. | researchgate.net |

| N-Substituted Chiral 1,3-Oxazolidine | Grignard Reagents | Chiral Amines | Diastereoselective addition and ring cleavage. | clockss.org |

| 3,4-Dimethyl-5-phenyl-1,3-oxazolidine | Formaldehyde (B43269) (in situ formation) | Formation of the oxazolidine ring from pseudoephedrine. | Condensation reaction. | researchgate.net |

The utility of this compound extends to its role as a foundational scaffold for constructing more elaborate nitrogen-containing heterocyclic systems, most notably piperidine (B6355638) alkaloids. clockss.org The piperidine ring is a core structural motif in thousands of natural products and pharmaceutical compounds. mdma.ch

A facile and enantioselective synthesis of piperidine alkaloids such as (-)-coniine (B1195747) and (-)-dihydropinidine has been successfully achieved using a chiral 1,3-oxazolidine as a key intermediate. clockss.org The synthesis strategy relies on the highly diastereoselective reaction of the oxazolidine with a specific Grignard reagent. This key step creates the necessary chiral amine backbone, which is then subjected to cyclization to form the piperidine ring. For example, the reaction of an N-benzylphenylglycinol-derived 1,3-oxazolidine with the Grignard reagent prepared from 2-(3-chloropropyl)-1,3-dioxolane (B91844) yields the ring-opened adduct with high diastereoselectivity (93:7 ratio). clockss.org This intermediate is then debenzylated and cyclized to furnish the target piperidine alkaloid in excellent yield. clockss.org This methodology provides a powerful route to enantiomerically pure alkaloids, demonstrating the value of the oxazolidine precursor. clockss.org

| Starting Material | Key Intermediate | Target Alkaloid | Overall Yield | Reference |

|---|---|---|---|---|

| Chiral N-Benzylphenylglycinol-derived 1,3-oxazolidine | Chiral amine from Grignard reaction | (R)-(-)-Coniine | 90% (from intermediate) | clockss.org |

| Chiral N-Benzylphenylglycinol-derived 1,3-oxazolidine | Chiral amine from Grignard reaction | (2R,6S)-(-)-Dihydropinidine | 88% (from intermediate) | clockss.org |

Beyond its role as a precursor that is consumed in a reaction, this compound and its derivatives serve as important scaffolds in the development of functional materials, primarily by acting as chiral ligands in asymmetric catalysis. In this context, the oxazolidine itself is not incorporated into the final material but rather directs the synthesis to produce a material with specific properties, particularly chirality.

The compound's rigid bicyclic-like framework and well-defined stereochemistry make it an effective chiral ligand for controlling stereoselectivity in various chemical reactions. When coordinated to a metal center, the oxazolidine scaffold creates a chiral environment that can guide the approach of reactants, leading to the preferential formation of one enantiomer of a product over the other. This is crucial in the synthesis of functional materials where chirality dictates function, such as in chiral polymers or materials with specific optical or electronic properties. The ability of the oxazolidine to induce stereochemical control is enhanced by its structural rigidity and the electronic nature of its substituents. This application highlights the role of the oxazolidine as a foundational tool for building complex, functional molecular systems and materials through catalysis.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine involves the acid-catalyzed condensation of ephedrine (B3423809) and benzaldehyde (B42025). nih.gov While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic protocols.

Key Research Objectives:

Catalyst Development: Exploration of heterogeneous catalysts, such as solid-supported acids or reusable organocatalysts, could simplify product purification and catalyst recovery, reducing waste and cost. researchgate.net The use of bifunctional phase-transfer catalysts has shown promise in the synthesis of related oxazolidinones, suggesting a potential avenue for exploration. nih.gov

Alternative Energy Sources: Investigating microwave-assisted rsc.org or electrochemical synthesis methods could lead to significantly reduced reaction times and energy consumption compared to conventional heating. nih.govnih.gov Electrochemical approaches, in particular, offer a green alternative by minimizing the use of chemical oxidants and reductants. rsc.org

Atom Economy: Designing synthetic pathways that maximize atom economy is a central goal of green chemistry. Future routes could explore multicomponent reactions where the oxazolidine (B1195125) ring is constructed from simpler starting materials in a single, efficient step. nih.gov The use of carbon dioxide as a C1 building block, which has been successful in the synthesis of oxazolidinones from aziridines, represents a highly sustainable approach that could be adapted. researchgate.netnih.govwhiterose.ac.ukacs.org

Table 1: Comparison of Potential Synthetic Methodologies for Oxazolidines

| Methodology | Potential Advantages | Key Research Challenge for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. rsc.org | Optimization of reaction conditions and identification of suitable catalysts. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, mild reaction conditions, potential for high selectivity. nih.govnih.gov | Development of a suitable electrochemical cell design and electrolyte system. |

| Catalysis with Reusable Catalysts | Simplified purification, reduced waste, lower catalyst loading. researchgate.netnih.gov | Synthesis and characterization of robust and highly active heterogeneous catalysts. |

| Multicomponent Reactions | High atom and step economy, increased molecular complexity in a single step. nih.gov | Identification of suitable coupling partners and reaction conditions for the specific target. |

Exploration of Unconventional Reactivity and Transformation Pathways

The known reactivity of this compound is largely centered on its hydrolysis back to its precursors and its role as a chiral director. However, the inherent functionalities within the molecule—the oxazolidine ring, the N-methyl group, and the phenyl substituents—suggest a wealth of unexplored reactive potential.

Potential Areas of Investigation:

Ring-Opening Reactions: Beyond simple hydrolysis, controlled ring-opening reactions could provide access to novel functionalized amino alcohols. The use of specific nucleophiles or electrophiles could lead to the selective cleavage of either the C-O or C-N bonds of the oxazolidine ring, a strategy that has been explored in related oxazolidinethiones. psu.edu

Radical Reactions: The benzylic protons on the phenyl-substituted carbons and the N-methyl group could be susceptible to radical abstraction, opening pathways for C-H functionalization. This could enable the introduction of new substituents and the construction of more complex molecular architectures.

Cycloaddition Reactions: While the oxazolidine ring itself is saturated, its derivatives could be designed to participate in cycloaddition reactions. For instance, functionalization of the phenyl rings with unsaturated moieties could set the stage for intramolecular cycloadditions, leading to complex polycyclic systems.

Tautomerism and Rearrangements: Investigations into ring-chain-ring tautomerism, as observed in related bisoxazolidine (B8223872) systems, could reveal dynamic equilibria and provide access to new heterocyclic structures. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The application of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for elucidating reaction mechanisms and predicting reactivity.

Future Computational Studies Could Focus On:

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of both the synthesis and subsequent reactions of this compound. uv.esresearchgate.net This understanding is crucial for optimizing reaction conditions and predicting the stereochemical outcome of reactions where it is used as a chiral auxiliary.

Predictive Auxiliary Design: Computational models can be used to predict the stereochemical outcomes of reactions involving different chiral auxiliaries. numberanalytics.com By modeling the transition states of reactions with various virtual oxazolidine derivatives, researchers can rationally design new auxiliaries with enhanced stereodirecting capabilities before committing to their synthesis.

Machine Learning Approaches: The growing field of machine learning offers new possibilities for predicting reaction outcomes. By training algorithms on existing experimental data, it may become possible to predict the enantioselectivity and yield of reactions employing this oxazolidine auxiliary with a high degree of accuracy, accelerating the discovery of new asymmetric transformations. nih.gov

Table 2: Key Parameters in Computational Studies of Oxazolidine Systems

| Computational Method | Investigated Aspect | Key Output |

| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, stereoselectivity. uv.esresearchgate.net | Optimized geometries, activation energies, reaction energy profiles. |

| Machine Learning (e.g., Random Forest, Neural Networks) | Prediction of enantioselectivity and reaction yields. nih.gov | Predictive models based on molecular descriptors. |

| Molecular Dynamics (MD) | Conformational analysis of the auxiliary-substrate complex. | Dominant conformations and intermolecular interactions. |

Design of Next-Generation Chiral Auxiliaries and Catalysts Derived from the Oxazolidine Scaffold

The true value of a chiral scaffold often lies in its adaptability and potential to serve as a foundation for the development of a broader class of auxiliaries and catalysts. The this compound framework is ripe for such evolution.

Strategies for Development:

Modification of Substituents: The steric and electronic properties of the auxiliary can be fine-tuned by modifying the phenyl and methyl groups. Introducing electron-donating or withdrawing groups on the phenyl rings, or replacing the phenyl groups with other aromatic or aliphatic moieties, could significantly impact its stereodirecting ability. numberanalytics.com

Attachment of Catalytic Moieties: The oxazolidine can be functionalized to incorporate catalytically active groups, transforming it from a stoichiometric auxiliary into a true chiral catalyst. For example, the incorporation of a phosphine (B1218219) group could allow it to act as a ligand in transition metal catalysis. nih.gov

Immobilization on Solid Supports: To enhance recyclability and facilitate use in flow chemistry systems, the oxazolidine scaffold could be tethered to a solid support, such as a polymer resin. rsc.org This would be a significant step towards more sustainable and industrially viable applications.

Development of Modular Ligand Systems: The synthesis of a library of related oxazolidine-based ligands with systematic variations in their structure would allow for rapid screening and optimization for specific catalytic reactions. nih.govnih.gov This modular approach accelerates the discovery of highly effective and selective catalysts. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine?

- Methodological Answer : Utilize statistical methods such as factorial design to systematically evaluate variables (e.g., temperature, reagent ratios, reaction time). This approach minimizes the number of experiments while capturing interactions between parameters. For example, a 2^k factorial design can identify significant factors affecting yield or purity, followed by response surface methodology (RSM) for optimization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolve crystal structure and verify bond angles/geometry (as demonstrated in oxadiazole derivative studies) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor reaction progress.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using Design of Experiments (DOE) to test factors like temperature, humidity, and light exposure. Monitor degradation via HPLC and FT-IR spectroscopy. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) be integrated with experimental data to optimize the synthesis of this compound?

- Methodological Answer :

Perform density functional theory (DFT) calculations to map reaction pathways and identify transition states.

Use machine learning algorithms to correlate computational predictions (e.g., activation energies) with experimental yields.

Implement a feedback loop where experimental results refine computational models, as demonstrated in ICReDD's reaction design framework .

Q. What methodologies resolve contradictions in reported reaction conditions or yields for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data to identify outliers or methodological discrepancies.

- Replication Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled stoichiometry).

- Sensitivity Analysis : Quantify the impact of minor parameter variations (e.g., impurity levels in reagents) using Monte Carlo simulations .

Q. How do reactor design parameters influence the scalability and efficiency of synthesizing this compound?

- Methodological Answer :

- Continuous Flow Reactors : Evaluate residence time distribution and mixing efficiency to minimize side reactions.

- Microwave-Assisted Synthesis : Optimize dielectric heating parameters for faster reaction kinetics.

- Scale-Up Criteria : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction performance during transition from lab to pilot scale .

Q. What role do solvent polarity and catalyst selection play in the stereochemical outcomes of this compound's synthesis?

- Methodological Answer :